

What are the fundamental properties of Tetrakis(triphenylphosphine)nickel(0)?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrakis(triphenylphosphine)nickel

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A Comprehensive Technical Guide to Tetrakis(triphenylphosphine)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(triphenylphosphine)nickel(0), with the chemical formula $\text{Ni}(\text{PPh}_3)_4$, is a cornerstone organometallic complex in modern synthetic chemistry. This air- and moisture-sensitive, crystalline solid serves as a vital precatalyst for a multitude of organic transformations, most notably in carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. Its utility stems from the nickel center's ability to exist in multiple oxidation states, facilitating catalytic cycles that often involve radical intermediates. This guide provides an in-depth analysis of the fundamental properties of $\text{Ni}(\text{PPh}_3)_4$, including its synthesis, structure, reactivity, and spectroscopic characterization, to equip researchers with the essential knowledge for its effective application.

Core Properties

Tetrakis(triphenylphosphine)nickel(0) is a rust-brown to brown crystalline powder.^[1] Its fundamental physicochemical properties are summarized in the tables below.

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C ₇₂ H ₆₀ NiP ₄	[1][2][3]
Molecular Weight	1107.84 g/mol	[1][4]
CAS Number	15133-82-1	[2][3]
Appearance	Dark orange to red-brown crystalline powder	[1][2]
Melting Point	123-128 °C	[1]
Sensitivity	Air and moisture sensitive	[5]

Solubility

Solvent	Solubility
Water	Insoluble
Dichloromethane	Soluble
Toluene	Soluble

Note: Qualitative solubility data is based on general descriptions in the provided search results. [6]

Synthesis and Handling

The synthesis of **Tetrakis(triphenylphosphine)nickel(0)** requires anaerobic conditions due to its sensitivity to oxygen. While a specific detailed protocol for Ni(PPh₃)₄ was not found in the provided search results, a representative synthesis for a closely related and often in-situ formed species, tris(triphenylphosphine)nickel(0), involves the reduction of a nickel(II) salt in the presence of excess triphenylphosphine. A general approach, adapted from the synthesis of related complexes, is described below.

General Synthetic Protocol

Reaction: $\text{NiCl}_2 + 4 \text{PPh}_3 + 2 \text{Zn} \rightarrow \text{Ni(PPh}_3)_4 + 2 \text{ZnCl}_2$

Materials:

- Anhydrous Nickel(II) Chloride (NiCl_2)
- Triphenylphosphine (PPh_3)
- Zinc dust (activator)
- Anhydrous, deoxygenated solvent (e.g., acetonitrile, toluene)

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), anhydrous nickel(II) chloride and a stoichiometric excess of triphenylphosphine are dissolved or suspended in the chosen solvent in a Schlenk flask.
- Zinc dust is added to the mixture to serve as the reducing agent.
- The reaction mixture is stirred at room temperature or gently heated to facilitate the reduction of Ni(II) to Ni(0) .
- The progress of the reaction can be monitored by a color change, typically to a reddish-brown solution.
- Upon completion, the reaction mixture is filtered under inert atmosphere to remove zinc salts and any unreacted zinc.
- The solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product can be purified by recrystallization from an appropriate solvent system, such as toluene-hexane, under an inert atmosphere. The purified crystals are then washed with a non-polar solvent like hexane and dried under vacuum.

Handling and Storage

Tetrakis(triphenylphosphine)nickel(0) is air and moisture sensitive and should be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is typically stored at 2-8°C to minimize thermal decomposition.[1]

Molecular Structure and Spectroscopic Characterization

The precise solid-state structure of **Tetrakis(triphenylphosphine)nickel(0)** has not been definitively reported in the provided search results. However, based on its palladium analogue, a tetrahedral geometry is expected.[7] In solution, $\text{Ni}(\text{PPh}_3)_4$ is known to dissociate one phosphine ligand to form the coordinatively unsaturated and highly reactive tris(triphenylphosphine)nickel(0), $\text{Ni}(\text{PPh}_3)_3$, which is the active catalytic species in many reactions. The crystal structure of $\text{Ni}(\text{PPh}_3)_3$ has been determined and reveals a trigonal planar geometry around the nickel center.[8]

Spectroscopic Data

Technique	Key Features and Observations
^{31}P NMR	In solution, a single broad resonance is often observed at room temperature due to the rapid equilibrium between $\text{Ni}(\text{PPh}_3)_4$, $\text{Ni}(\text{PPh}_3)_3$, and free PPh_3 . The chemical shift is concentration and temperature-dependent.
^1H NMR	The spectrum is dominated by the resonances of the phenyl protons of the triphenylphosphine ligands, typically appearing as complex multiplets in the aromatic region (approx. 7.0-7.8 ppm).
Infrared (IR)	The spectrum is characterized by the vibrational modes of the triphenylphosphine ligands. Key bands include those for P-Ph stretching and C-H bending of the phenyl rings.
UV-Vis	The electronic spectrum in the visible region is characterized by a strong absorption band, which can be attributed to a $\pi^* \rightarrow \pi^*$ transition. [9]

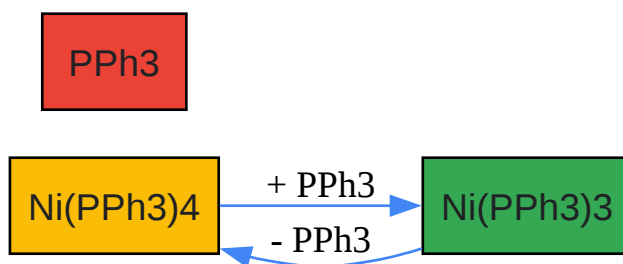
Note: Specific spectral data with detailed experimental conditions were not consistently available in the search results. The information provided is based on general knowledge and data from related compounds.

Reactivity and Catalytic Applications

The chemical behavior of **Tetrakis(triphenylphosphine)nickel(0)** is dominated by the reactivity of the $\text{Ni}(0)$ center and the lability of the triphenylphosphine ligands.

Ligand Dissociation

In solution, $\text{Ni}(\text{PPh}_3)_4$ exists in equilibrium with the more reactive 16-electron species, $\text{Ni}(\text{PPh}_3)_3$, through the dissociation of a triphenylphosphine ligand. This dissociation is crucial for its catalytic activity as it creates a vacant coordination site for substrate binding.



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Ligand Dissociation Equilibrium.

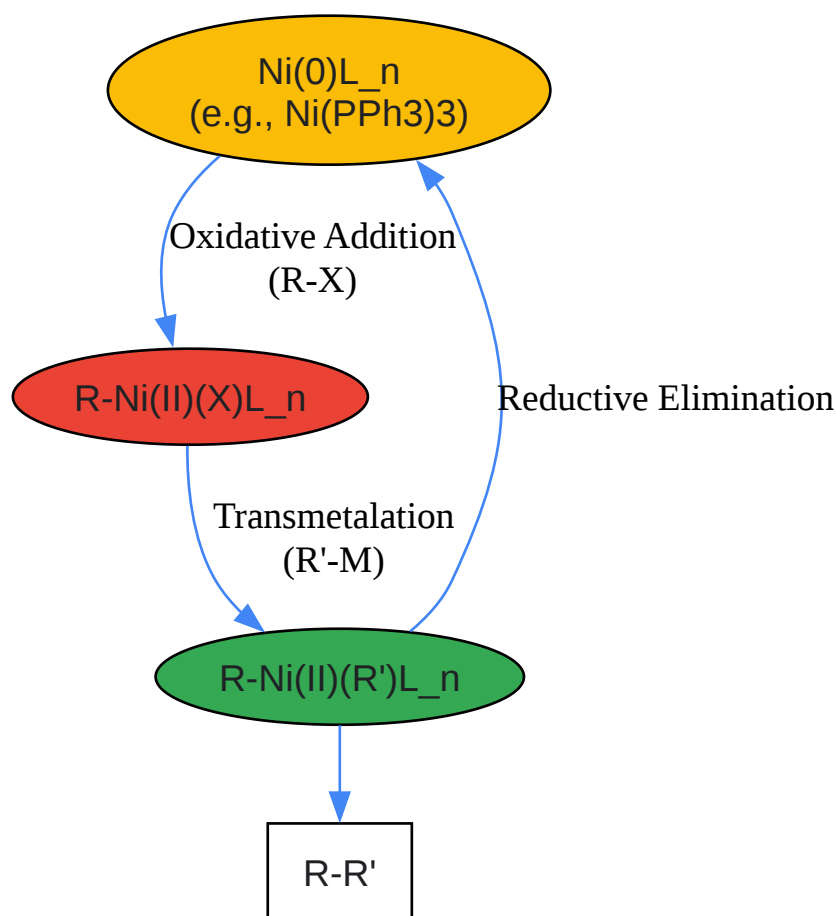
Oxidative Addition

The coordinatively unsaturated $\text{Ni(PPh}_3)_3$ readily undergoes oxidative addition with a variety of substrates, most notably organic halides (R-X). This step involves the oxidation of the nickel center from Ni(0) to Ni(II) and is a key initiation step in many catalytic cycles. Mechanistic studies suggest that these reactions can proceed through radical pathways involving single electron transfer (SET) to form Ni(I) intermediates.

Catalytic Cross-Coupling Reactions

Tetrakis(triphenylphosphine)nickel(0) is a versatile catalyst for numerous cross-coupling reactions, which are fundamental transformations in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

A generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction is depicted below.



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- To cite this document: BenchChem. [What are the fundamental properties of Tetrakis(triphenylphosphine)nickel(0)?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083388#what-are-the-fundamental-properties-of-tetrakis-triphenylphosphine-nickel-0]

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